REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[CH2:10]Br.[C-:12]#[N:13].[Na+]>CO.O>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[CH2:10][C:12]#[N:13] |f:1.2|
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Name
|
|
Quantity
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19.2 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1Cl)Cl)CBr
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.1 g
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Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Type
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CUSTOM
|
Details
|
where it was stirred for 4.5 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The addition
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Type
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CUSTOM
|
Details
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an exothermic reaction which
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Type
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ADDITION
|
Details
|
Upon completion of addition
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Type
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TEMPERATURE
|
Details
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the reaction mixture was warmed
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
STIRRING
|
Details
|
where it was stirred for about 60 hours
|
Duration
|
60 h
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
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Type
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WASH
|
Details
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The extract was washed with two portions of water, two 25 mL portions of aqueous 10% hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1Cl)Cl)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |